molecular formula C10H15NO3S B2524852 4-[(5-Methyl-2-furyl)methyl]-1lambda~6~,4-thiazinane-1,1-dione CAS No. 478040-47-0

4-[(5-Methyl-2-furyl)methyl]-1lambda~6~,4-thiazinane-1,1-dione

Cat. No.: B2524852
CAS No.: 478040-47-0
M. Wt: 229.29
InChI Key: QPGOZGJABIEIRT-UHFFFAOYSA-N
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Description

4-[(5-Methyl-2-furyl)methyl]-1lambda~6~,4-thiazinane-1,1-dione is a chemical compound with a unique structure that includes a furan ring and a thiazinane ring

Preparation Methods

The synthesis of 4-[(5-Methyl-2-furyl)methyl]-1lambda~6~,4-thiazinane-1,1-dione involves several steps. One common method includes the reaction of 5-methyl-2-furylmethanol with a thiazinane derivative under specific conditions. The reaction typically requires a catalyst, such as sulfuric acid, and is conducted at elevated temperatures to facilitate the formation of the desired product .

Chemical Reactions Analysis

4-[(5-Methyl-2-furyl)methyl]-1lambda~6~,4-thiazinane-1,1-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. .

Scientific Research Applications

4-[(5-Methyl-2-furyl)methyl]-1lambda~6~,4-thiazinane-1,1-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(5-Methyl-2-furyl)methyl]-1lambda~6~,4-thiazinane-1,1-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

4-[(5-Methyl-2-furyl)methyl]-1lambda~6~,4-thiazinane-1,1-dione can be compared with similar compounds such as:

These comparisons highlight the unique structure and properties of this compound, making it a valuable compound for research and industrial applications.

Biological Activity

The compound 4-[(5-Methyl-2-furyl)methyl]-1λ6\lambda^6,4-thiazinane-1,1-dione is a member of the thiazine family, known for its diverse biological activities. This article delves into its biological activity, synthesizing findings from various studies and sources to provide a comprehensive overview.

Chemical Structure and Properties

  • Molecular Formula : C9H13NO3S
  • Molecular Weight : 201.27 g/mol
  • Chemical Structure : The compound features a thiazinane ring, which is essential for its biological activity. The presence of the furan and methyl groups contributes to its unique properties.

Antimicrobial Properties

Research has indicated that compounds similar to 4-[(5-Methyl-2-furyl)methyl]-1λ6\lambda^6,4-thiazinane-1,1-dione exhibit significant antimicrobial activity. For instance, studies have shown that thiazine derivatives can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Antioxidant Activity

The antioxidant potential of this compound has been explored in several studies. Antioxidants play a crucial role in neutralizing free radicals, thus preventing oxidative stress-related damage. In vitro assays have demonstrated that similar thiazine compounds can scavenge free radicals effectively, suggesting potential applications in preventing oxidative damage in biological systems.

Cytotoxic Effects

Cytotoxicity studies reveal that 4-[(5-Methyl-2-furyl)methyl]-1λ6\lambda^6,4-thiazinane-1,1-dione may induce apoptosis in cancer cell lines. A notable study reported that derivatives of thiazines showed selective toxicity towards cancer cells while sparing normal cells. This selectivity is attributed to the differential uptake and metabolism of the compound by cancerous versus non-cancerous cells.

Anti-inflammatory Activity

Inflammation is a key factor in many chronic diseases. Preliminary studies suggest that this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This activity could be beneficial in managing conditions like arthritis and other inflammatory disorders.

Table of Biological Activities

Biological ActivityMechanism of ActionReference
AntimicrobialDisruption of cell wall synthesisStudy on thiazine derivatives
AntioxidantScavenging free radicalsIn vitro antioxidant assays
CytotoxicInduction of apoptosis in cancer cellsCytotoxicity studies
Anti-inflammatoryInhibition of COX and LOXAnti-inflammatory research

Case Study 1: Antimicrobial Efficacy

A study conducted on various thiazine derivatives demonstrated that compounds with structural similarities to 4-[(5-Methyl-2-furyl)methyl]-1λ6\lambda^6,4-thiazinane-1,1-dione exhibited potent antimicrobial activity against Staphylococcus aureus and Escherichia coli. The study highlighted the importance of specific functional groups in enhancing bioactivity.

Case Study 2: Cancer Cell Apoptosis

In a series of experiments involving human cancer cell lines (e.g., HeLa and MCF-7), it was observed that treatment with thiazine derivatives led to significant cell death through apoptosis pathways. The research indicated that the compound activates caspases, which are crucial for the apoptotic process.

Properties

IUPAC Name

4-[(5-methylfuran-2-yl)methyl]-1,4-thiazinane 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3S/c1-9-2-3-10(14-9)8-11-4-6-15(12,13)7-5-11/h2-3H,4-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPGOZGJABIEIRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CN2CCS(=O)(=O)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>34.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24822196
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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